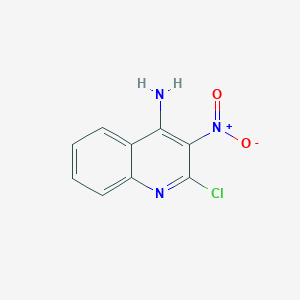

2-Chloro-3-nitroquinolin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-nitroquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O2/c10-9-8(13(14)15)7(11)5-3-1-2-4-6(5)12-9/h1-4H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBPICIQNBFNDIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=N2)Cl)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619712 | |

| Record name | 2-Chloro-3-nitroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132521-67-6 | |

| Record name | 2-Chloro-3-nitro-4-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132521-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-nitroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Molecular Profile and Physicochemical Properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Chloro-3-nitroquinolin-4-amine

This guide provides an in-depth analysis of this compound, a trifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and organic synthesis. We will move beyond a simple data sheet to explore the causality behind its synthesis, its distinct reactivity profile, and its application as a strategic building block for complex molecular architectures.

This compound (CAS No. 132521-67-6) is a substituted quinoline derivative. Its structure is characterized by a quinoline core functionalized with an amine group at the C4 position, a chloro group at the C2 position, and a nitro group at the C3 position. This specific arrangement of functional groups dictates its chemical behavior and synthetic potential.[1][2]

The core physicochemical properties are summarized below. While specific experimental data for properties like melting point are not consistently reported in publicly available literature, the fundamental molecular attributes are well-defined.

| Property | Data | Source(s) |

| CAS Number | 132521-67-6 | [1][2] |

| Molecular Formula | C₉H₆ClN₃O₂ | [2] |

| Molecular Weight | 223.62 g/mol | [1][2] |

| Appearance | Solid (Predicted) | |

| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO. | |

| InChI Key | UBPICIQNBFNDIQ-UHFFFAOYSA-N | [1] |

Strategic Synthesis: A Tale of Regioselectivity

The synthesis of this compound is not trivial and relies on the careful manipulation of a pre-formed quinoline scaffold. The most common and logical pathway begins with the precursor 2,4-dichloro-3-nitroquinoline .[1] The key to the entire synthesis is a highly regioselective nucleophilic aromatic substitution (SₙAr) reaction.

Causality of Regioselective Amination:

The quinoline ring in 2,4-dichloro-3-nitroquinoline is electron-deficient, a condition significantly amplified by the potent electron-withdrawing effect of the nitro group at the C3 position. This activation makes both the C2 and C4 positions, bearing chloro leaving groups, susceptible to nucleophilic attack. However, the C4 position is substantially more electrophilic and reactive than the C2 position. This enhanced reactivity at C4 is a well-documented phenomenon in related heterocyclic systems and is crucial for the successful synthesis, allowing for the selective displacement of the C4-chloro group while leaving the C2-chloro group intact for subsequent modifications.[1]

Experimental Protocol: Synthesis of this compound

This protocol is a two-stage process, starting from the synthesis of the key intermediate, 2,4-dichloro-3-nitroquinoline.

Stage 1: Synthesis of 2,4-Dichloro-3-nitroquinoline

This procedure is adapted from established methods for the chlorination of dihydroxyquinolines.[3]

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,4-dihydroxy-3-nitroquinoline (1.0 eq) in toluene.

-

Reagent Addition: Add diisopropylethylamine (DIPEA) (1.5 eq) to the suspension. Cool the mixture in an ice bath.

-

Chlorination: Cautiously add phosphorus oxychloride (POCl₃) (4.0 eq) dropwise via a dropping funnel over 15-20 minutes. The reaction is exothermic.

-

Reaction: After the addition is complete, heat the mixture to reflux (approx. 110°C) and maintain for 10-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice and water. Caution: This quench is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

Neutralization & Extraction: Slowly add a saturated solution of potassium carbonate or sodium bicarbonate until the aqueous layer is neutral (pH > 7). Foaming will occur. Extract the mixture with ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude brown solid can be recrystallized from isopropanol to yield 2,4-dichloro-3-nitroquinoline.[3]

Stage 2: Regioselective Amination to this compound

This procedure is based on analogous amination reactions of dichloronitroaromatic compounds.[4]

-

Setup: In a sealed pressure vessel or autoclave, dissolve the 2,4-dichloro-3-nitroquinoline (1.0 eq) from Stage 1 in a suitable solvent such as chlorobenzene or ethanol.

-

Ammonia Addition: Add a solution of ammonia in ethanol (e.g., 7N solution) or bubble anhydrous ammonia gas into the solution at room temperature. A significant excess of ammonia (5-10 eq) is required to drive the reaction and minimize side products.

-

Reaction: Seal the vessel and heat to 120-140°C. The internal pressure will increase. Maintain this temperature for 12-20 hours, with stirring.

-

Workup: Cool the vessel to room temperature and carefully vent the excess ammonia pressure in a fume hood.

-

Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid can be suspended in water to dissolve ammonium chloride salts.

-

Purification: Filter the solid product, wash with water, and then a small amount of cold ethanol. The crude this compound can be further purified by recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the final product.

Caption: High-level workflow for the synthesis of the target compound.

Analytical Characterization: A Predictive Approach

Confirming the structure and purity of the synthesized compound is paramount. While a definitive, published spectrum for this specific molecule is elusive in readily available databases, we can predict the expected analytical signatures based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum (in DMSO-d₆) is expected to show distinct regions.

-

Aromatic Region (7.5 - 8.8 ppm): Four protons on the benzo-fused ring will appear as a complex multiplet system (doublets, triplets, or doublet of doublets). The proton peri to the quinoline nitrogen (H5) is expected to be the most downfield.

-

Amine Region (broad singlet): The two protons of the -NH₂ group will likely appear as a broad singlet, the chemical shift of which can be variable and concentration-dependent.

-

Based on a similar bromo-substituted quinoline, a singlet at ~9.0 ppm could correspond to one of the isolated quinoline protons.[5]

-

-

¹³C NMR: The spectrum will show 9 distinct carbon signals.

-

Aromatic carbons will resonate in the typical 115-150 ppm range.

-

The carbon bearing the chloro group (C2) and the carbon bearing the amino group (C4) will be significantly influenced by these substituents.

-

The carbon attached to the nitro group (C3) will also show a characteristic shift.

-

Infrared (IR) Spectroscopy

The IR spectrum provides a quick check for the key functional groups.

-

N-H Stretch: A pair of sharp to medium peaks around 3300-3500 cm⁻¹ is characteristic of the primary amine.

-

N-O Stretch (Nitro): Two strong absorptions are expected, typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

-

C=C / C=N Stretch: Multiple peaks in the 1400-1620 cm⁻¹ region corresponding to the aromatic quinoline system.

-

C-Cl Stretch: A peak in the fingerprint region, typically 600-800 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion Peak: Electron Impact (EI) or Electrospray Ionization (ESI) would show a characteristic molecular ion (M⁺) peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), this will appear as a pair of peaks: m/z 223 (for C₉H₆³⁵ClN₃O₂) and m/z 225 (for C₉H₆³⁷ClN₃O₂), with the M+2 peak having approximately one-third the intensity of the M peak. This isotopic pattern is a definitive confirmation of the presence of one chlorine atom.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from its trifunctional nature, allowing for sequential and selective reactions at three different points on the molecule.[1]

-

C2-Chloro Group (Good Leaving Group): The chlorine atom at the C2 position remains susceptible to a second SₙAr reaction. This allows for the introduction of a wide variety of nucleophiles (e.g., alkoxides, thiolates, secondary amines) to build more complex structures.

-

C3-Nitro Group (Reducible): The nitro group can be readily reduced to an amino group, typically using reagents like tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂/Pd-C).[1] This reduction is a crucial step in creating a 2,3-diaminoquinoline scaffold, which is a direct precursor to fused heterocyclic systems.

-

C4-Amino Group (Nucleophile/Directing Group): The primary amine at C4 can be acylated, alkylated, or used as a nucleophile itself.[1] Critically, in the synthesis of imidazo[4,5-c]quinolines, this amine and the adjacent, newly-formed C3-amine are condensed with a carboxylic acid or its equivalent to form the fused imidazole ring.[1]

Sources

2-Chloro-3-nitroquinolin-4-amine CAS number 132521-67-6

An In-Depth Technical Guide to 2-Chloro-3-nitroquinolin-4-amine (CAS: 132521-67-6)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 132521-67-6), a pivotal intermediate in synthetic organic and medicinal chemistry. The document elucidates the compound's chemical properties, synthesis, reactivity, and primary applications, with a focus on its role as a precursor for complex heterocyclic systems. Its utility is derived from a unique trifunctional architecture: an electron-withdrawing nitro group that activates the quinoline ring, a labile chlorine atom at the C-2 position serving as a leaving group, and a nucleophilic amine at the C-4 position available for further transformations.[1] This guide details the regioselective synthesis from 2,4-dichloro-3-nitroquinoline via nucleophilic aromatic substitution (SNAr) and explores its subsequent conversion into biologically significant scaffolds, such as 1H-imidazo[4,5-c]quinolin-4-amine derivatives. These derivatives are under active investigation as potential therapeutics, particularly as positive allosteric modulators of the A3 adenosine receptor (A3AR).[1] This document is intended for researchers, chemists, and professionals in drug development, offering both theoretical insights and practical methodologies.

Compound Identification and Chemical Properties

This compound is a polysubstituted quinoline derivative. The quinoline core is a fundamental scaffold in numerous biologically active compounds.[2][3] The specific arrangement of the chloro, nitro, and amino groups on this scaffold imparts a distinct reactivity profile that is highly valuable for synthetic chemists.

| Property | Value | Source |

| CAS Number | 132521-67-6 | [1][4] |

| Molecular Formula | C₉H₆ClN₃O₂ | [1][4] |

| Molecular Weight | 223.62 g/mol | [4][5] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C(C(=N2)Cl)[O-])N | [5] |

| InChIKey | UBPICIQNBFNDIQ-UHFFFAOYSA-N | [5] |

| Appearance | White to off-white crystalline powder (typical) | [6] |

| Topological Polar Surface Area | 84.7 Ų | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

Synthesis and Reaction Mechanism

The synthesis of this compound is not accomplished through a de novo ring-forming reaction but by the strategic functionalization of a pre-existing, highly substituted quinoline core.[1] The most common and efficient route utilizes 2,4-dichloro-3-nitroquinoline as the key precursor.

Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The core transformation is a highly regioselective nucleophilic aromatic substitution (SNAr) reaction. The quinoline ring of the precursor, 2,4-dichloro-3-nitroquinoline, is rendered highly electrophilic by the cumulative electron-withdrawing effects of the two chlorine atoms, the heterocyclic nitrogen atom, and, most significantly, the powerful nitro group at the C-3 position.[1] This activation makes the C-2 and C-4 positions susceptible to nucleophilic attack.

The key to the synthesis is the preferential substitution at the C-4 position over the C-2 position. This regioselectivity is governed by electronic factors; the C-4 position is generally more activated towards nucleophilic attack in such systems.[1] When reacted with ammonia or an amine source, the nucleophile selectively attacks the C-4 carbon, leading to the displacement of the chloride ion and the formation of the C-N bond, yielding the desired 4-amino product while leaving the C-2 chlorine intact.[1]

Caption: Synthesis of this compound via SNAr.

Experimental Protocol: Synthesis from 2,4-dichloro-3-nitroquinoline

This protocol is a representative procedure based on established methodologies for SNAr reactions on activated quinoline systems.[1][7][8]

Materials:

-

2,4-dichloro-3-nitroquinoline (1.0 eq)

-

Ammonia solution (e.g., 7N in Methanol) or Ammonium Hydroxide (excess, ~5-10 eq)

-

Solvent (e.g., Dioxane, THF, or Ethanol)

-

Stir bar, round-bottom flask, reflux condenser

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloro-3-nitroquinoline (1.0 eq) in the chosen solvent.

-

Addition of Nucleophile: Add the ammonia solution (excess) to the flask at room temperature with vigorous stirring.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours (e.g., 2-6 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration.

-

Purification: If the product does not precipitate or requires further purification, concentrate the reaction mixture under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound.

Self-Validation: The success of the reaction is validated by the selective formation of the 4-amino product, which can be confirmed by spectroscopic analysis (NMR, MS). The preservation of the C-2 chlorine signal and the appearance of signals corresponding to the amino group are key indicators.

Chemical Reactivity and Synthetic Utility

This compound is a trifunctional building block, making it a versatile intermediate for constructing more complex molecular architectures.[1]

-

C-2 Chloro Group: The chlorine atom at the C-2 position remains an excellent leaving group for subsequent SNAr reactions, allowing for the introduction of a wide variety of nucleophiles.

-

C-4 Amino Group: The primary amine at the C-4 position can participate in numerous transformations, such as cyclization reactions to form fused heterocyclic rings.

-

C-3 Nitro Group: The strongly electron-withdrawing nitro group can be reduced to an amino group, providing another handle for derivatization. This reduction is a common strategy in the synthesis of quinoline-based therapeutic agents.[9]

This multi-faceted reactivity is expertly exploited in the synthesis of 1H-imidazo[4,5-c]quinolin-4-amine derivatives. This process typically involves an initial reduction of the nitro group, followed by cyclization with a carboxylic acid equivalent, and finally, substitution of the C-2 chlorine.

Caption: Synthetic workflow for derivatization of the title compound.

Applications in Drug Discovery and Medicinal Chemistry

The primary and most significant application of this compound is as a key intermediate for compounds targeting the A3 adenosine receptor (A3AR).[1]

-

A3 Adenosine Receptor (A3AR) Modulators: Derivatives synthesized from this precursor, specifically 1H-imidazo[4,5-c]quinolin-4-amines, are being actively investigated as positive allosteric modulators (PAMs) of A3AR.[1]

-

Therapeutic Potential: A3AR is a promising drug target for a range of conditions. Modulating its activity has shown potential in treating inflammatory diseases, chronic neuropathic pain, and various liver conditions.[1] The ability to systematically modify the core structure derived from this compound allows researchers to explore structure-activity relationships (SAR) and optimize compounds for potency and selectivity.

-

Broader Quinoline Chemistry: The quinoline scaffold itself is privileged in medicinal chemistry, forming the core of drugs with antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3][10] This compound provides a reliable entry point for the synthesis of novel, highly functionalized quinoline derivatives for screening against a wide range of biological targets.

Spectroscopic Characterization

-

¹H NMR: The spectrum would show characteristic signals for the four protons on the benzo ring, likely in the aromatic region (δ 7.0-8.5 ppm), with splitting patterns determined by their coupling. A broad singlet corresponding to the two protons of the C-4 amino group (NH₂) would also be present, with its chemical shift being solvent-dependent.

-

¹³C NMR: The spectrum would display nine distinct carbon signals. Carbons attached to electronegative atoms (Cl, N, NO₂) would be shifted downfield. The signals for the aromatic carbons would appear in the typical δ 110-150 ppm range.

-

IR Spectroscopy: Key absorption bands would confirm the presence of the functional groups:

-

N-H stretch: A pair of medium-intensity peaks around 3300-3500 cm⁻¹ for the primary amine (symmetric and asymmetric stretching).[11]

-

N-O stretch: Strong, characteristic peaks for the nitro group, typically around 1550-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric).

-

C=C and C=N stretch: Multiple peaks in the 1620-1450 cm⁻¹ region corresponding to the aromatic quinoline core.

-

C-Cl stretch: A peak in the fingerprint region, typically around 850-550 cm⁻¹.

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

Conclusion

This compound is a high-value, strategically designed chemical intermediate. Its synthesis is efficient and regioselective, providing a reliable source of this trifunctional building block. The compound's true power lies in its capacity for controlled, sequential derivatization, granting chemists access to complex heterocyclic systems of significant interest in modern drug discovery. Its established role as a precursor to A3AR modulators highlights its importance and ensures its continued relevance in the development of novel therapeutics for challenging diseases.

References

-

2-Chloro-N-(2-methylpropyl)-3-nitro-4-quinolinamine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

This compound | 132521-67-6. (n.d.). Appchem. Retrieved January 14, 2026, from [Link]

-

Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6- substituted quinolin-3-yl)methylene). (n.d.). World Journal of Pharmaceutical Research. Retrieved January 14, 2026, from [Link]

-

This compound. (n.d.). Appretech Scientific Limited. Retrieved January 14, 2026, from [Link]

-

Lei, F., et al. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Retrieved January 14, 2026, from [Link]

-

2-Chloroquinolin-3-amine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Nasielski-Hinkens, R., et al. (1988). Nucleophilic substitutions on 2‐Chloro‐3‐Nitroquinoxaline. Bulletin des Sociétés Chimiques Belges. Retrieved January 14, 2026, from [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. (2024). Frontiers in Chemistry. Retrieved January 14, 2026, from [Link]

-

Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). (n.d.). Chemistry. Retrieved January 14, 2026, from [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). Molecules. Retrieved January 14, 2026, from [Link]

-

Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2010). Tropical Journal of Pharmaceutical Research. Retrieved January 14, 2026, from [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances. Retrieved January 14, 2026, from [Link]

-

Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2020). Molecules. Retrieved January 14, 2026, from [Link]

-

Spin Migration-Driven Synergy in a Fe–Ba Dual-Atom Catalyst for Nitroaromatic Reduction. (2023). Journal of the American Chemical Society. Retrieved January 14, 2026, from [Link]

-

Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). Pharmaceuticals. Retrieved January 14, 2026, from [Link]

- Process for the preparation of 4-amino-chloroquinolines. (n.d.). Google Patents.

-

Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. (2021). Molecules. Retrieved January 14, 2026, from [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2023). Molecules. Retrieved January 14, 2026, from [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019). YouTube. Retrieved January 14, 2026, from [Link]

-

The Role of 4-Chloro-3-nitroquinoline in Pharmaceutical Synthesis. (2024). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from [Link]

-

WebSpectra - Problems in NMR and IR Spectroscopy. (n.d.). UCLA Chemistry and Biochemistry. Retrieved January 14, 2026, from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). European Journal of Medicinal Chemistry. Retrieved January 14, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. appchemical.com [appchemical.com]

- 5. guidechem.com [guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. youtube.com [youtube.com]

- 12. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

2-Chloro-3-nitroquinolin-4-amine molecular structure

An In-depth Technical Guide to the Molecular Structure and Applications of 2-Chloro-3-nitroquinolin-4-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a quinoline derivative of significant interest in medicinal chemistry and drug development. We will delve into its molecular structure, synthesis, characterization, and potential applications, offering insights grounded in established scientific principles and experimental evidence.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline and its derivatives represent a critical class of heterocyclic compounds that are fundamental to the development of numerous therapeutic agents. The quinoline ring system is a key pharmacophore found in a wide array of natural products and synthetic drugs, exhibiting a broad spectrum of biological activities. These activities include antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The versatility of the quinoline scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile. The introduction of various substituents onto the quinoline core can significantly modulate its physicochemical properties and biological targets, making it a privileged structure in drug discovery.

Physicochemical Properties of this compound

This compound is a synthetic quinoline derivative characterized by the presence of a chloro, a nitro, and an amine group attached to the quinoline core. These functional groups play a crucial role in defining its chemical reactivity and potential biological activity.

| Property | Value | Source |

| Molecular Formula | C9H6ClN3O2 | |

| Molecular Weight | 223.62 g/mol | |

| Appearance | Yellow solid | |

| Melting Point | 238-240 °C | |

| Solubility | Soluble in DMSO and DMF |

The presence of the electron-withdrawing nitro group and the chloro substituent significantly influences the electron density of the quinoline ring system. The amine group, on the other hand, can act as a hydrogen bond donor, which is a critical feature for molecular recognition by biological targets.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a multi-step process starting from readily available precursors. A common synthetic route involves the nitration of a substituted quinoline, followed by chlorination.

Synthetic Workflow

The synthesis of this compound can be achieved via the treatment of 2,4-dichloro-3-nitroquinoline with ammonia. A generalized workflow for a potential synthesis is outlined below.

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound:

-

Dissolution: Dissolve 2,4-dichloro-3-nitroquinoline in a suitable solvent, such as ethanol, in a round-bottom flask.

-

Reaction: Add a solution of ammonia in ethanol to the flask.

-

Heating: Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The precipitated product can be collected by filtration.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent to yield the final product as a yellow solid.

Spectroscopic Characterization

The structure of this compound is confirmed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), the N-O stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), and C=C and C=N stretching of the quinoline ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will display signals corresponding to the aromatic protons of the quinoline ring and the protons of the amine group. The chemical shifts and coupling patterns provide valuable information about the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

-

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns that further validate the structure.

Potential Applications in Drug Development

The unique combination of functional groups in this compound makes it a valuable scaffold for the development of new therapeutic agents. The presence of the chloro and amine groups provides reactive handles for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

As a Precursor for Kinase Inhibitors

The quinoline core is a well-established scaffold for the design of kinase inhibitors, which are a major class of anticancer drugs. The 4-aminoquinoline moiety can serve as a hinge-binding motif, interacting with the ATP-binding site of various kinases. The chloro and nitro groups can be further functionalized to introduce side chains that can interact with other regions of the kinase, enhancing potency and selectivity.

Caption: Potential role of this compound derivatives as kinase inhibitors.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry. Its well-defined structure and the presence of multiple functional groups allow for a wide range of chemical modifications to develop novel therapeutic agents. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-nitroquinolin-4-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 2-Chloro-3-nitroquinolin-4-amine, a key intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development. It delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the multi-step synthesis, beginning with the readily available quinoline-2,4-diol. The synthesis is characterized by a three-stage process: the nitration of the quinoline core, followed by a robust chlorination, and culminating in a highly regioselective nucleophilic aromatic substitution. Each stage is presented with a focus on the causal factors influencing experimental choices, ensuring scientific integrity and reproducibility. This guide aims to be a definitive resource, integrating field-proven insights with authoritative references to support key claims and protocols.

Introduction: The Strategic Importance of this compound

This compound is a polysubstituted quinoline derivative of significant interest in organic synthesis and medicinal chemistry. Its trifunctional nature, featuring an electron-withdrawing nitro group, a labile chlorine atom, and a nucleophilic amine, makes it a versatile building block for the construction of complex heterocyclic systems. Notably, it serves as a direct precursor for 1H-imidazo[4,5-c]quinolin-4-amine derivatives.[1] These derivatives are actively being investigated as positive allosteric modulators of the A3 adenosine receptor (A3AR), a promising target for the development of therapeutics for inflammatory diseases, chronic neuropathic pain, and various liver conditions.[1] The strategic placement of the functional groups allows for a diverse range of subsequent chemical transformations, making it an invaluable scaffold for exploring structure-activity relationships in drug discovery programs.

The Synthetic Blueprint: A Three-Stage Pathway

The synthesis of this compound is most effectively achieved through a three-stage process commencing with quinoline-2,4-diol. This pathway is designed for efficiency, high regioselectivity, and scalability.

Caption: Overall synthetic workflow for this compound.

Stage 1: Nitration of Quinoline-2,4-diol

Mechanistic Rationale

The initial step involves the electrophilic aromatic substitution of quinoline-2,4-diol. The hydroxyl groups at the 2- and 4-positions are strongly activating and ortho-, para-directing. The nitronium ion (NO₂⁺), generated from a mixture of nitric and sulfuric acids, is the active electrophile. The reaction proceeds with high regioselectivity to yield 3-nitroquinoline-2,4-diol.

Detailed Experimental Protocol

Materials:

-

Quinoline-2,4-diol

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid

-

Deionized Water

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, cautiously add quinoline-2,4-diol to concentrated sulfuric acid while maintaining the temperature below 10 °C.

-

Once the quinoline-2,4-diol is completely dissolved, slowly add fuming nitric acid dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The resulting precipitate, 3-nitroquinoline-2,4-diol, is collected by vacuum filtration.

-

Wash the solid with copious amounts of cold deionized water until the filtrate is neutral.

-

Dry the product under vacuum to a constant weight.

Stage 2: Chlorination of 3-Nitroquinoline-2,4-diol

Mechanistic Rationale

The conversion of the diol to the dichloro derivative is achieved using a potent chlorinating agent, typically phosphorus oxychloride (POCl₃). The reaction proceeds through the formation of phosphate esters as intermediates, which are subsequently displaced by chloride ions. The use of a base, such as N,N-dimethylaniline, can facilitate the reaction.[2]

Caption: Experimental workflow for the chlorination step.

Detailed Experimental Protocol

Materials:

-

3-Nitroquinoline-2,4-diol

-

Phosphorus Oxychloride (POCl₃)

-

N,N-dimethylaniline

-

Deionized Water

-

Ice

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitroquinoline-2,4-diol (1 equivalent).

-

Carefully add phosphorus oxychloride (an appropriate amount to ensure complete reaction).

-

Add a catalytic amount of N,N-dimethylaniline.

-

Heat the reaction mixture at 90 °C for 2 hours with constant stirring.[2]

-

After cooling to room temperature, slowly and cautiously pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring.

-

Continue stirring for 30 minutes to ensure complete precipitation of the product.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

-

Dry the product, 2,4-dichloro-3-nitroquinoline, under vacuum.

Stage 3: Regioselective Amination of 2,4-Dichloro-3-nitroquinoline

Mechanistic Rationale

This final step is a nucleophilic aromatic substitution (SNAr) reaction. The quinoline ring is highly activated towards nucleophilic attack due to the presence of the electron-withdrawing nitro group. The C4 position is more activated than the C2 position, leading to the highly regioselective substitution of the C4-chloro group by an amine.[1] This selectivity is crucial for the successful synthesis of the target molecule.

Detailed Experimental Protocol

Materials:

-

2,4-Dichloro-3-nitroquinoline

-

Ammonia source (e.g., aqueous ammonia, anhydrous ammonia in a suitable solvent)

-

A suitable solvent (e.g., chlorobenzene, o-dichlorobenzene if using anhydrous ammonia under pressure)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

Procedure (Illustrative, using anhydrous ammonia):

-

In a high-pressure steel autoclave, dissolve 2,4-dichloro-3-nitroquinoline in a suitable solvent like chlorobenzene.

-

Seal the autoclave and cautiously introduce anhydrous ammonia at a controlled rate while stirring and maintaining the temperature (e.g., 130-140 °C). The pressure should be monitored and not allowed to exceed a safe limit (e.g., 35 bars).

-

Maintain the reaction at the set temperature for several hours (e.g., 16-20 hours) to ensure completion.

-

After the reaction, cool the autoclave to room temperature and carefully release the pressure.

-

Transfer the contents of the autoclave to a separation funnel.

-

Wash the organic layer with saturated sodium bicarbonate solution, followed by water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the final product.

Data Summary and Characterization

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals | Expected ¹³C NMR Signals |

| 3-Nitroquinoline-2,4-diol | C₉H₆N₂O₄ | 206.15 | Aromatic protons, hydroxyl protons | Aromatic carbons, carbons bearing hydroxyl and nitro groups |

| 2,4-Dichloro-3-nitroquinoline | C₉H₄Cl₂N₂O₂ | 243.05 | Aromatic protons | Aromatic carbons, carbons bearing chloro and nitro groups |

| This compound | C₉H₆ClN₃O₂ | 223.61 | Aromatic protons, amine protons | Aromatic carbons, carbons bearing chloro, nitro, and amino groups |

Note: The exact chemical shifts in NMR spectra are dependent on the solvent used. Characterization should also include Mass Spectrometry (MS) to confirm the molecular weight and Infrared (IR) spectroscopy to identify key functional groups.

Safety and Handling

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Nitrating Mixture (HNO₃/H₂SO₄): Extremely corrosive and a strong oxidizing agent. Handle with care in a fume hood, and always add acid to water, not the other way around, during workup.

-

High-Pressure Reactions: The amination step, if performed in an autoclave, requires specialized equipment and training. Ensure the autoclave is properly rated for the intended pressure and temperature and follow all safety protocols for high-pressure reactions.

-

General Precautions: All synthetic steps should be carried out in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

The synthesis of this compound presented herein is a robust and reliable pathway that leverages fundamental principles of organic chemistry to produce a valuable and versatile building block for medicinal chemistry. By carefully controlling the reaction conditions at each stage—nitration, chlorination, and amination—researchers can achieve high yields and purity of the desired product. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists in their pursuit of novel therapeutics.

References

- Wiley-VCH. (2007). Supporting Information.

-

Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.). Retrieved from [Link]

-

Organic Syntheses. (n.d.). POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Retrieved from [Link]

-

ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-N-(2-methylpropyl)-3-nitro-4-quinolinamine. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

- Google Patents. (n.d.). KR20070065654A - Chlorination using POCl3 and benzyltriethylammonium chloride.

-

Veeprho. (n.d.). 3-Nitroquinoline-2,4-diol. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 2,4-Dichloro-3-nitroquinoline. Retrieved from [Link]

-

MDPI. (2021). Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. Molecules, 26(14), 4274. Retrieved from [Link]

- Google Patents. (n.d.). WO1998019978A1 - Nitration process.

-

ResearchGate. (n.d.). Scheme 4. Preparation of POCl 3 using P 2 O 5 and PCl 5. Retrieved from [Link]

-

ResearchGate. (n.d.). THE NITRATION OF SOME QUINOLINE DERIVATIVES. Retrieved from [Link]

-

MDPI. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4059. Retrieved from [Link]

-

MDPI. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(1), 163. Retrieved from [Link]

-

ResearchGate. (n.d.). Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. Retrieved from [Link]

-

PubMed. (2011). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]

-

ChemRxiv. (2024). Direct C4- and C2 C–H Amination of Heteroarenes Using I(III) Reagents via a Cross Azine Coupling. Retrieved from [Link]

-

lookchem. (n.d.). Cas 15151-57-2,2,4-DIHYDROXY-3-NITROQUINOLINE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-NITRO-p-CYMENE. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Iridium (III) Catalyzed Regioselective Amidation of Indoles at C4-Position Using Weak Coordinating Groups. Retrieved from [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

- Google Patents. (n.d.). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.

Sources

Spectroscopic Characterization of 2-Chloro-3-nitroquinolin-4-amine: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-Chloro-3-nitroquinolin-4-amine (CAS No: 132521-67-6), a key intermediate in medicinal chemistry and organic synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. While specific experimental data for this compound is not widely available in public databases, this guide synthesizes established spectroscopic principles and data from analogous quinoline derivatives to provide a robust predictive framework.[1][2]

Molecular Structure and Spectroscopic Overview

This compound is a polysubstituted quinoline derivative with the molecular formula C₉H₆ClN₃O₂ and a molecular weight of 223.62 g/mol .[3] Its structure, featuring a chloro group at the 2-position, a nitro group at the 3-position, and an amine group at the 4-position, gives rise to a unique spectroscopic signature. The electron-withdrawing nature of the chloro and nitro groups, coupled with the electron-donating effect of the amine group, significantly influences the electronic environment of the quinoline ring system, which is reflected in its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, a combination of ¹H NMR, ¹³C NMR, and ancillary experiments like DEPT would provide a complete structural assignment.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the protons of the amine group. The chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing nitro and chloro groups will deshield nearby protons, causing them to resonate at a lower field (higher ppm), while the amine group will have a shielding effect.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | ~8.0-8.2 | d | ~8.0 | 1H |

| H-6 | ~7.6-7.8 | t | ~7.5 | 1H |

| H-7 | ~7.8-8.0 | t | ~7.5 | 1H |

| H-8 | ~8.2-8.4 | d | ~8.0 | 1H |

| -NH₂ | ~5.0-6.0 | br s | N/A | 2H |

Causality Behind Predictions: The predicted chemical shifts for the aromatic protons (H-5 to H-8) are based on the typical ranges for quinoline derivatives, with adjustments for the substituent effects. The protons H-5 and H-8 are expected to be the most downfield due to their proximity to the electron-withdrawing heterocyclic ring and the nitro group's influence. The multiplicity (doublet, triplet) and coupling constants are predicted based on standard ortho and meta coupling patterns in aromatic systems. The amine protons are expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The addition of D₂O would likely cause the disappearance of the -NH₂ signal, confirming its assignment.[4]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts of the carbon atoms are also heavily influenced by the substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150-155 |

| C-3 | ~130-135 |

| C-4 | ~145-150 |

| C-4a | ~120-125 |

| C-5 | ~128-132 |

| C-6 | ~125-128 |

| C-7 | ~130-135 |

| C-8 | ~120-125 |

| C-8a | ~140-145 |

Causality Behind Predictions: The carbons directly attached to the electronegative chlorine (C-2), nitrogen of the nitro group (C-3), and nitrogen of the amine group (C-4) are expected to be significantly shifted. C-2 will be downfield due to the chloro substituent. C-3 will also be downfield due to the nitro group. C-4 will be influenced by the amine group. The remaining aromatic carbons will appear in the typical region for quinoline systems.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time or a larger sample quantity may be needed due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, N=O, C=N, C=C, and C-Cl functional groups.

Table 3: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3500 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 1600-1650 | N-H bend | Primary Amine (-NH₂) |

| 1520-1570 | N=O asymmetric stretch | Nitro Group (-NO₂) |

| 1340-1380 | N=O symmetric stretch | Nitro Group (-NO₂) |

| 1580-1620 | C=C and C=N stretching | Aromatic Ring |

| 1000-1250 | C-N stretch | Aryl Amine |

| 700-800 | C-Cl stretch | Aryl Chloride |

Causality Behind Predictions: The primary amine group is expected to show two distinct N-H stretching bands in the 3400-3500 cm⁻¹ region.[4] The nitro group will exhibit strong characteristic asymmetric and symmetric stretching bands. The quinoline ring will have several C=C and C=N stretching vibrations. The C-Cl stretch typically appears in the fingerprint region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction and analyze the resulting spectrum for characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrum

For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Ion | Description |

| 223/225 | [M]⁺ | Molecular ion peak (with isotopic pattern for Cl) |

| 193/195 | [M - NO]⁺ | Loss of nitric oxide |

| 177/179 | [M - NO₂]⁺ | Loss of nitrogen dioxide |

| 142 | [M - NO₂ - Cl]⁺ | Loss of nitrogen dioxide and chlorine |

Causality Behind Predictions: The molecular ion peak will appear at m/z 223 and 225 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom. Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 amu) and NO₂ (46 amu). Subsequent loss of the chlorine atom (35/37 amu) is also a plausible fragmentation pathway.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) to generate ions.

-

Mass Analysis: Separate the ions using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Proposed Mass Spectrometry Fragmentation Pathway

Caption: A simplified proposed fragmentation pathway for this compound in EI-MS.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. The predicted NMR, IR, and MS data, along with the provided experimental protocols, serve as a valuable resource for the characterization and quality control of this important chemical intermediate. The interpretations are grounded in fundamental spectroscopic principles and data from related quinoline structures, ensuring a high degree of scientific integrity. Researchers can use this guide to anticipate and interpret their experimental findings, facilitating their synthetic and medicinal chemistry endeavors.

References

-

ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from [Link]

-

ProQuest. (n.d.). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Retrieved from [Link]

-

MDPI. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Retrieved from [Link]

-

Arabian Journal of Chemistry. (2020). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-N-(2-methylpropyl)-3-nitro-4-quinolinamine. Retrieved from [Link]

-

Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound - CAS:132521-67-6. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloroquinolin-3-amine. Retrieved from [Link]

-

ResearchGate. (2025). Solid-phase synthesis of 2-amino-3-chloro-5- and 8-nitro-1,4-naphthoquinones: A new and general colorimetric test for resin-bound amines. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzenamine, 4-chloro-2-nitro-. Retrieved from [Link]

Sources

A Technical Guide to the Differential Reactivity of 2-Chloro-3-nitroquinolin-4-amine

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of 2-chloro-3-nitroquinolin-4-amine, a key intermediate in medicinal chemistry and organic synthesis. The document elucidates the nuanced interplay of the electronic effects of the chloro, amino, and nitro substituents, which dictate the regioselective reactivity of the molecule. We will explore the propensity of the C2-chloro group to undergo nucleophilic aromatic substitution (SNAr), the relative inertness of the C4-amino group to substitution, and the synthetic transformations involving the amino and nitro functionalities. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile building block.

Introduction: An Electronically Dichotomous Scaffold

This compound is a polysubstituted quinoline derivative of significant interest, primarily as a precursor for the synthesis of complex heterocyclic systems such as 1H-imidazo[4,5-c]quinolin-4-amine derivatives.[1] These derivatives have been explored as potent modulators of biological targets, including the A3 adenosine receptor (A3AR), which is implicated in inflammatory diseases and chronic pain.[1]

The synthetic utility of this molecule is rooted in its distinct electronic architecture. The quinoline core is inherently electron-deficient, and this is further amplified by the presence of a potent electron-withdrawing nitro group at the C3 position. This electronic pull activates the heterocyclic ring towards nucleophilic attack, particularly at the C2 and C4 positions. However, the substituents at these positions—a chloro group at C2 and an amino group at C4—exert opposing electronic effects, creating a fascinating case of differential reactivity.

-

The C2-Chloro Group: The chlorine atom at the C2 position is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, a reactivity profile that is significantly enhanced by the adjacent electron-withdrawing nitro group.

-

The C4-Amino Group: In contrast, the amino group at C4 is a strong electron-donating group by resonance. This effect increases the electron density at the C4 position, rendering it less electrophilic and thus less susceptible to direct nucleophilic displacement.[1]

This guide will dissect the reactivity of these two key functional groups, providing a framework for their selective manipulation in synthetic applications.

Synthesis of this compound: A Lesson in Regioselectivity

The standard synthesis of this compound itself provides the first insight into the differential reactivity of the quinoline system. The common precursor is 2,4-dichloro-3-nitroquinoline, which is subjected to amination.

In this precursor, both the C2 and C4 positions are highly electrophilic due to the cumulative electron-withdrawing effects of the two chloro groups, the nitro group, and the quinoline ring nitrogen. However, the C4 position is generally more activated towards nucleophilic attack in such systems.[1] Consequently, reaction with ammonia or a primary amine leads to the highly regioselective displacement of the C4-chloride, leaving the C2-chloro group intact.[1] This selectivity is crucial for the successful synthesis of the target molecule.

Reactivity of the C2-Chloro Group: A Gateway to Diverse Functionality

The primary mode of reaction for this compound is nucleophilic aromatic substitution at the C2 position. The strong electron-withdrawing nitro group at the ortho-position (C3) effectively stabilizes the Meisenheimer complex intermediate formed during the SNAr mechanism, thereby facilitating the displacement of the chloride ion.

The SNAr Mechanism at C2

The reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: A nucleophile adds to the C2 carbon, breaking the aromaticity of the quinoline ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the quinoline ring and, most importantly, onto the oxygen atoms of the nitro group.

-

Chloride Elimination: The aromaticity is restored by the elimination of the chloride leaving group, yielding the 2-substituted product.

Caption: Generalized SNAr mechanism at the C2 position.

Reactions with Various Nucleophiles

The electrophilic nature of the C2 position allows for reactions with a wide range of nucleophiles.

| Nucleophile Type | Example | Product Type | Typical Conditions | Reference |

| N-Nucleophiles | Amines (R-NH₂) | 2-Amino-3-nitroquinolin-4-amines | Heat in a polar solvent (e.g., ethanol, DMF) | [1] |

| Hydrazine (N₂H₄) | 2-Hydrazinyl-3-nitroquinolin-4-amines | Reflux in ethanol | Inferred | |

| O-Nucleophiles | Alkoxides (RO⁻) | 2-Alkoxy-3-nitroquinolin-4-amines | NaOR in the corresponding alcohol | [2][3] |

| Phenoxides (ArO⁻) | 2-Aryloxy-3-nitroquinolin-4-amines | NaOAr in DMF or DMSO | Inferred | |

| S-Nucleophiles | Thiolates (RS⁻) | 2-(Alkylthio)-3-nitroquinolin-4-amines | NaSR in ethanol or DMF | [4] |

Experimental Protocol: Synthesis of N-isobutyl-3-nitro-2-(isobutylamino)quinolin-4-amine

This protocol is adapted from the general procedure for the amination of related 2-chloroquinolines.

Materials:

-

2-Chloro-N-isobutyl-3-nitroquinolin-4-amine

-

Isobutylamine

-

Triethylamine (TEA)

-

Toluene

-

Standard laboratory glassware for reaction, workup, and purification

Procedure:

-

Dissolve 2-chloro-N-isobutyl-3-nitroquinolin-4-amine (1.0 eq) in toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add triethylamine (1.2 eq) to the solution.

-

Add isobutylamine (1.5 eq) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux (approximately 110°C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-isobutyl-3-nitro-2-(isobutylamino)quinolin-4-amine.

Note: Reaction times and temperatures may need to be optimized for different amine nucleophiles.

Reactivity of the C4-Amino Group: A Center for Derivatization and Cyclization

While the C4-amino group is resistant to nucleophilic displacement, it serves as a versatile handle for further synthetic transformations. Its nucleophilic character allows for reactions such as acylation and alkylation, and it plays a critical role in the construction of fused heterocyclic systems.

Acylation and Alkylation

The lone pair of electrons on the nitrogen atom of the C4-amino group can act as a nucleophile, reacting with electrophiles like acyl chlorides, anhydrides, and alkyl halides. These reactions typically require basic conditions to deprotonate the amine or to scavenge the acid byproduct.

Caption: Acylation and alkylation of the C4-amino group.

Diazotization and the Sandmeyer Reaction

Primary aromatic amines can be converted to diazonium salts upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). These diazonium salts are versatile intermediates that can be transformed into a variety of functional groups via the Sandmeyer reaction, which typically employs copper(I) salts.[5][6]

While specific examples for this compound are not prevalent in the literature, the general applicability of the Sandmeyer reaction suggests that the C4-amino group could be converted to halides (Cl, Br, I), a cyano group, or a hydroxyl group.[7][8] This would provide a pathway to a wide range of 4-substituted-2-chloro-3-nitroquinolines.

Role in Cyclization: Synthesis of 1H-Imidazo[4,5-c]quinolines

A paramount application of this compound is in the synthesis of 1H-imidazo[4,5-c]quinolines.[9][10] This transformation highlights the reactivity of both the C4-amino group and the C3-nitro group.

The synthetic sequence involves:

-

Reduction of the Nitro Group: The C3-nitro group is selectively reduced to an amino group, typically using reagents like tin(II) chloride or catalytic hydrogenation, to yield 2-chloroquinoline-3,4-diamine.[11][12]

-

Cyclization: The resulting 1,2-diamine is then cyclized with a one-carbon synthon (e.g., an aldehyde, orthoester, or carboxylic acid) to form the imidazole ring. The C4-amino group acts as one of the nucleophiles in this cyclization.

Caption: Synthesis of 1H-imidazo[4,5-c]quinolines.

Comparative Reactivity Analysis

The differential reactivity of the C2-chloro and C4-amino groups can be summarized as follows:

| Feature | C2-Chloro Group | C4-Amino Group |

| Electronic Nature | Attached to an electrophilic carbon, activated by the ortho-nitro group. | Electron-donating by resonance, attached to a less electrophilic carbon. |

| Primary Reactivity | Susceptible to nucleophilic aromatic substitution (SNAr). | Acts as a nucleophile; resistant to SNAr. |

| Role as a Leaving Group | Good leaving group. | Poor leaving group. |

| Key Transformations | Displacement by N, O, and S nucleophiles. | Acylation, alkylation, diazotization, and participation in cyclization reactions. |

This dichotomy in reactivity allows for a stepwise and regioselective functionalization of the this compound scaffold, making it a valuable tool for building molecular complexity.

Conclusion

This compound presents a compelling case study in the influence of electronic effects on chemical reactivity. The strategic placement of electron-withdrawing and electron-donating groups creates a molecule with two distinct reactive centers. The C2-chloro group serves as a versatile site for nucleophilic aromatic substitution, enabling the introduction of a wide array of functional groups. In contrast, the C4-amino group, while unreactive towards substitution, provides a nucleophilic handle for derivatization and is a key participant in the construction of fused heterocyclic systems of medicinal importance. A thorough understanding of this differential reactivity is paramount for the efficient and rational design of synthetic routes employing this valuable chemical intermediate.

References

-

Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link]

-

A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Molecules. [Link]

-

Sandmeyer reaction. Wikipedia. [Link]

-

Reduction of Nitro group using iron [a] Reaction conditions: 3e... ResearchGate. [Link]

-

Preparation Of 1 H Imidazo [4,5 C] Quinolin 4 Amines Via Novel 1 H. Quick Company. [Link]

- Preparation of 1h-imidazo 4,5-c quinolin-4-amines via novel 1h-imidazo 4,5-c quinolin-4-cyano and 1h-imida zo 4,5-c quinolin-4-carboxamide intermediates.

-

Sandmeyer Reaction Mechanism. BYJU'S. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

-

Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. [Link]

-

Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology. [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

-

Synthesis and structure-activity-relationships of 1H-imidazo[4,5-c]quinolines that induce interferon production. Journal of Medicinal Chemistry. [Link]

-

Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. [Link]

- Preparation of 1H-imidazo-4,5-C] quinoline-4-amines Ber 1H-imidazo-4,5-C] quinoline-4-phthalimide intermediates.

-

Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

-

Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry. [Link]

-

Nitro Reduction. Organic Chemistry Data. [Link]

-

Synthesis and Activity of Substituted 2-phenylquinolin-4-amines, Antagonists of Immunostimulatory CpG-oligodeoxynucleotides. Journal of Medicinal Chemistry. [Link]

-

Nucleophilic substitutions on 2‐Chloro‐3‐Nitroquinoxaline. Bulletin des Sociétés Chimiques Belges. [Link]

-

Bond Dissociation Energies. CRC Handbook of Chemistry and Physics. [Link]

-

Theoretical studies of C-NH2 bond dissociation energies for some amino compounds. ResearchGate. [Link]

-

Thiocoumarins: From the Synthesis to the Biological Applications. Molecules. [Link]

-

Synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives with 4-amino or 4-hydroxy as a pharmacophore element binding with xanthine oxidase active site. Bioorganic & Medicinal Chemistry. [Link]

-

Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein Journal of Organic Chemistry. [Link]

-

A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Tetrahedron Letters. [Link]

-

Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Journal of the Brazilian Chemical Society. [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

-

The synthesis of 2,5-bis(4-amidinophenyl)thiophene derivatives providing submicromolar-range inhibition of the botulinum neurotoxin serotype A metalloprotease. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7. Journal of the Brazilian Chemical Society. [Link]

-

Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. ResearchGate. [Link]

-

Which bond is stronger, C-H or N-H? Quora. [Link]

-

NH and NCl homolytic bond dissociation energies and radical stabilization energies: An assessment of theoretical procedures through comparison with benchmark‐quality W2w data. International Journal of Quantum Chemistry. [Link]

-

Why is the bond energy of C-C greater than Cl-Cl? Quora. [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. uwindsor.scholaris.ca [uwindsor.scholaris.ca]

- 3. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and structure-activity-relationships of 1H-imidazo[4,5-c]quinolines that induce interferon production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

Whitepaper: The Nitro Group as a Strategic Activator of the Quinoline Ring: Mechanisms, Synthetic Utility, and Therapeutic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its chemical functionalization is pivotal for the development of new drugs. The introduction of a nitro (–NO₂) group onto the quinoline ring is a key strategic decision in synthetic chemistry, profoundly altering the electronic landscape of the molecule. This guide provides an in-depth analysis of the multifaceted role of the nitro group, focusing on its powerful activating effects. We will explore the underlying electronic principles, delve into the mechanistic pathways it facilitates—most notably nucleophilic aromatic substitution (SNAr)—and present field-proven experimental protocols for the synthesis and characterization of nitroquinoline derivatives. This document serves as a technical resource for researchers aiming to leverage the unique properties of nitro-activated quinolines in drug discovery and development.

The Electronic Influence of the Nitro Group on the Quinoline System

The chemical behavior of the quinoline ring is dictated by the interplay between its two fused rings: the electron-rich benzene ring and the electron-deficient pyridine ring. The introduction of a nitro group, a potent electron-withdrawing group, dramatically amplifies this electronic disparity.[2] This influence is exerted through two primary mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the ring through the sigma (σ) bonds.

-

Resonance Effect (-M or -R): The nitro group can delocalize the ring's pi (π) electrons onto its own oxygen atoms. This effect is most pronounced when the nitro group is positioned at locations that allow for effective resonance stabilization, creating significant electron deficiency at specific positions within the ring.[3] Because of this electron deficiency, the nitro group is considered a "deactivating" group for electrophilic aromatic substitution but a strong "activating" group for nucleophilic aromatic substitution.[4][5]

The diagram below illustrates how the nitro group withdraws electron density via resonance, creating partial positive charges at the ortho and para positions relative to its point of attachment.

Caption: Resonance delocalization in a nitro-substituted ring.

Modulating Reactivity: Electrophilic vs. Nucleophilic Substitution

Electrophilic Aromatic Substitution (EAS)

In its native state, electrophilic attack on quinoline (e.g., nitration with HNO₃/H₂SO₄) preferentially occurs on the electron-rich benzene ring, yielding a mixture of 5-nitroquinoline and 8-nitroquinoline.[6] The reaction proceeds via the protonated quinolinium ion, which strongly deactivates the pyridine ring to electrophilic attack.[6] The presence of a nitro group further deactivates the entire ring system towards subsequent electrophilic attack, making such reactions challenging and often requiring harsh conditions.

Nucleophilic Aromatic Substitution (SNAr): The Core Activation

The true synthetic power of the nitro group is realized in its ability to activate the quinoline ring for nucleophilic aromatic substitution (SNAr).[7][8] This reaction is fundamental for introducing a wide range of nucleophiles (e.g., amines, alkoxides, thiolates) onto the aromatic core.

Causality Behind SNAr Activation:

-

Ring Deactivation: The nitro group's strong electron-withdrawing nature makes the quinoline ring electrophilic and susceptible to attack by nucleophiles.[9][10]

-

Stabilization of the Intermediate: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The critical, rate-determining step is the nucleophilic attack to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[10][11]

-

Positional Requirement: Activation is only effective if the nitro group is positioned ortho or para to the leaving group (e.g., a halide). This specific orientation allows the negative charge of the Meisenheimer complex to be delocalized onto the nitro group's oxygen atoms, providing crucial stabilization.[9][10] If the nitro group is meta to the leaving group, this stabilization is not possible, and the reaction does not proceed efficiently.[9]

The mechanistic pathway for SNAr is visualized below.

Caption: The Addition-Elimination (SNAr) mechanism pathway.

Another important reaction facilitated by the nitro group is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. In this process, a nucleophile attacks a carbon atom bearing a hydrogen, ortho or para to the nitro group, followed by the elimination of a hydrogen atom. This allows for the direct amination and functionalization of nitroquinolines at positions that do not have a pre-installed leaving group.[12]